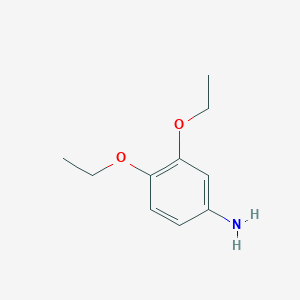

3,4-Diethoxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-diethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYZLUAAOLUOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334498 | |

| Record name | 3,4-Diethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39052-12-5 | |

| Record name | 3,4-Diethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Diethoxyaniline

Advanced Synthetic Routes to 3,4-Diethoxyaniline

The preparation of this compound often begins with precursors that are strategically modified to introduce the desired ethoxy and amino functionalities.

One common synthetic strategy involves the alkylation of precursor molecules containing hydroxyl groups, such as catechols or their derivatives. A specific example starts with 4-nitrocatechol, where the two hydroxyl groups are ethylated. researchgate.net This reaction is typically performed using an ethylating agent like ethyl iodide in the presence of a base, such as sodium hydride, to yield 3,4-diethoxynitrobenzene. researchgate.net This intermediate is then subsequently converted to the target aniline (B41778). This approach is foundational, as it builds the diethoxy framework before the final functional group modification to an amine. Other potential starting materials include 3,4-dihydroxyaniline. google.com

Functional group interconversion is central to the synthesis of this compound. The most critical transformation is the reduction of a nitro group to an amine. The synthesis of this compound is commonly achieved through the catalytic reduction of its nitro precursor, 3,4-diethoxynitrobenzene. chemicalbook.comdatapdf.com This reductive step is highly efficient and is a cornerstone of many synthetic pathways leading to this compound.

More complex strategies may also involve oxidative steps. For instance, in pathways starting from lignin-derived monomers like 4-propylguaiacol, a sequence involving benzylic oxidation followed by a Beckmann rearrangement is used to introduce the nitrogen atom, which is ultimately converted to the aniline moiety. nih.gov

The final product, this compound, is an amine and can be converted into a salt to improve its handling and stability. The formation of this compound hydrochloride is a common practice. This salt form typically presents as a white to off-white crystalline solid. cymitquimica.com Converting the amine to its hydrochloride salt enhances its stability and increases its solubility in aqueous solutions and other polar solvents, which is advantageous for storage and for use in subsequent reactions or biological assays. cymitquimica.com

Another synthetic approach is the alkoxylation of aniline derivatives. This method starts with a molecule that already contains the aniline functional group and introduces the two ethoxy groups. A sophisticated strategy that exemplifies this concept begins with a lignin-derived precursor, 4-propylguaiacol. nih.gov Through a series of reactions including O-alkylation, benzylic oxidation, and a crucial Beckmann rearrangement to introduce the nitrogen atom, valuable 3,4-dialkoxyanilines are synthesized. nih.gov This demonstrates a creative pathway where the final aniline functionality is constructed on a pre-existing aromatic structure.

The catalytic hydrogenation of 3,4-Diethoxy Nitrobenzene is a highly effective and widely reported method for producing this compound. datapdf.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. A common catalyst for this transformation is 10% palladium on activated carbon (Pd/C). researchgate.netchemicalbook.com The reaction is typically carried out in a solvent such as ethanol (B145695). chemicalbook.com This method is favored for its high efficiency and clean conversion, often resulting in excellent yields of the desired product. chemicalbook.com

Table 1: Reaction Data for Hydrogenation of 3,4-Diethoxy Nitrobenzene

| Parameter | Details | Source |

| Starting Material | 3,4-Diethoxy Nitrobenzene | chemicalbook.com |

| Reagents | Hydrogen (H₂) | chemicalbook.com |

| Catalyst | 10% Palladium on carbon (Pd/C) | researchgate.netchemicalbook.com |

| Solvent | Ethanol | chemicalbook.com |

| Reaction Time | 6 hours | chemicalbook.com |

| Yield | 92.9% | chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly or "green" synthetic routes for valuable chemicals. These approaches focus on principles such as using renewable starting materials, reducing waste, and avoiding hazardous reagents. imist.maacs.org

A notable green strategy for synthesizing 3,4-dialkoxyanilines, including this compound, utilizes starting materials derived from lignin (B12514952), a renewable biopolymer. nih.govrug.nl Maes and co-workers developed a pathway starting from 4-propylguaiacol, a monomer that can be obtained from lignin. nih.gov This multi-step synthesis uses hydroxylamine (B1172632) hydrochloride as the source for the amine group and proceeds through steps that include O-alkylation and a Beckmann rearrangement. nih.gov

Table 2: Overview of Green Synthesis Approach for 3,4-Dialkoxyanilines

| Feature | Description | Source |

| Starting Material | 4-Propylguaiacol (Lignin-derived) | nih.gov |

| Amine Source | Hydroxylamine hydrochloride | nih.gov |

| Key Transformations | O-alkylation, Benzylic oxidation, Beckmann rearrangement | nih.gov |

| Green Advantages | Use of renewable feedstock, High selectivity, Avoidance of column chromatography | nih.gov |

| Application | Precursor for pharmaceuticals like gefitinib (B1684475) and fungicides like diethofencarb | nih.govrug.nl |

Utilizing Lignin-Derived Monomers (e.g., 4-propylguaiacol, 4-propylcatechol)

A novel approach to synthesizing 3,4-dialkoxyanilines, including the diethoxy variant, begins with 4-propylguaiacol and 4-propylcatechol, which can be obtained from lignin. uantwerpen.be Lignin, a major component of wood, can be broken down through various depolymerization techniques to yield a mixture of aromatic monomers. uantwerpen.benih.gov Reductive cleavage of lignin or wood using catalysts like Ni/C, Pd/C, and Ru/C can produce significant yields of 4-propylguaiacol. uantwerpen.be This strategy repurposes a readily available biomass component, shifting the starting point of the synthesis away from finite fossil fuels. uantwerpen.bersc.org

The synthesis from 4-propylguaiacol involves a multi-step process that begins with the alkylation of the hydroxyl group. uantwerpen.be This is followed by a benzylic oxidation, the key nitrogen introduction step via a Beckmann rearrangement, and finally, an amide alcoholysis to yield the desired this compound. uantwerpen.be This pathway effectively replaces the propyl side chain of the lignin-derived monomer with an amino group. uantwerpen.be

Application of Beckmann Rearrangement for Nitrogen Introduction

The Beckmann rearrangement is a cornerstone of this bio-based synthesis, providing an efficient method for introducing a nitrogen atom onto the aromatic ring. uantwerpen.bemasterorganicchemistry.com This classic organic reaction rearranges an oxime functional group into a substituted amide. wikipedia.orgderpharmachemica.com In this specific pathway, a propiophenone (B1677668) intermediate, derived from the lignin monomer, is converted to its oxime, which then undergoes the rearrangement. uantwerpen.be

This method is considered a safer and more sustainable alternative to traditional nitration reactions, which often use harsh and hazardous reagents like nitric acid. uantwerpen.be The Beckmann rearrangement, in this context, relies on inexpensive salts of hydroxylamine, further enhancing the economic and environmental viability of the process. uantwerpen.be The reaction is highly regioselective, ensuring the nitrogen is introduced at the desired position on the aromatic ring. researchgate.net

Minimizing Intermediate Purification Steps for Industrial Scalability

A key advantage of this novel synthetic route is the elimination of the need for column chromatography to purify the reaction intermediates. uantwerpen.beresearchgate.net This is a significant step towards industrial scalability, as column chromatography is often a bottleneck in large-scale chemical production, being time-consuming and requiring large volumes of solvents. The high selectivity of the reaction steps ensures that the intermediates are clean enough to be used directly in the subsequent reaction, streamlining the entire process. researchgate.net This multi-step synthesis can, in some cases, be performed in a one-pot fashion for certain stages, further simplifying the procedure. researchgate.net

Comparative Analysis of Synthetic Strategies

When evaluating different methods for producing this compound, it is essential to compare their efficiency, selectivity, and environmental impact. The bio-based route offers distinct advantages over classical, petrochemical-based approaches.

Efficiency and Selectivity of Different Synthetic Routes

In contrast, traditional methods, such as those starting from benzene (B151609), often involve multiple steps that may have lower selectivity, requiring more complex purification procedures. uantwerpen.be For example, a classical route to 3,4-dimethoxyaniline (B48930) from benzene is a lengthy process, whereas the bio-based route from 4-propylguaiacol is more direct. uantwerpen.be

| Synthetic Step | Bio-based Route (from 4-propylguaiacol) | Traditional Route (example) |

| Starting Material | Lignin-derived 4-propylguaiacol uantwerpen.be | Benzene or other petrochemicals uantwerpen.be |

| Key Reaction | Beckmann Rearrangement uantwerpen.be | Nitration followed by reduction uantwerpen.be |

| Overall Yield | Up to 65% uantwerpen.be | Varies, can be lower due to multiple steps |

| Selectivity | High regio- and chemoselectivity researchgate.net | Can have issues with isomer formation |

| Purification | No column chromatography needed uantwerpen.be | Often requires extensive purification |

This table provides a simplified comparison of the bio-based and traditional synthetic routes.

Environmental Footprint of Synthesis Pathways

The environmental footprint of the bio-based synthesis is significantly smaller than that of traditional methods. uantwerpen.be A key factor is the avoidance of hazardous reagents like nitric acid, which is corrosive, toxic, and a strong oxidant. uantwerpen.be Nitrated organic compounds can also be thermally unstable and shock-sensitive, posing safety risks. uantwerpen.be

The bio-based approach utilizes renewable feedstock from lignin, reducing reliance on fossil fuels. uantwerpen.bersc.org Furthermore, a green metrics analysis has been performed on the synthesis of dialkoxyanilines from lignin-derived monomers, providing a quantitative assessment of its environmental performance. uantwerpen.be This analysis considers factors like waste generation (E-factor) and atom economy. rsc.org The goal is to transform all carbon atoms from the biorenewable starting materials into valuable products. uantwerpen.be

| Environmental Factor | Bio-based Synthesis | Traditional Synthesis |

| Starting Material Source | Renewable (Lignin) uantwerpen.be | Non-renewable (Petroleum) uantwerpen.be |

| Key Reagents | Safer, e.g., hydroxylamine salts uantwerpen.be | Hazardous, e.g., Nitric Acid uantwerpen.be |

| Waste Generation | Lower, with a focus on atom economy uantwerpen.bersc.org | Can be higher due to byproducts and harsh reagents |

| Safety Profile | Avoids hazardous nitrated intermediates uantwerpen.be | Involves potentially unstable intermediates uantwerpen.be |

This table highlights the key environmental differences between the bio-based and traditional synthesis pathways.

Economic Viability and Industrial Scalability

A potential bio-based route starts from lignin-derived monomers like 4-propylguaiacol, which can be converted to this compound. researchgate.netuantwerpen.be This approach involves O-alkylation, benzylic oxidation, a Beckmann rearrangement to introduce the nitrogen atom, and subsequent amide alcoholysis. researchgate.net Such a strategy, particularly if it avoids costly purification steps like column chromatography and uses inexpensive bulk chemicals, enhances economic feasibility. researchgate.netuantwerpen.be

The choice of catalyst is paramount for industrial scale-up. Heterogeneous catalysts are often preferred over homogeneous ones in industrial processes because they can be more easily separated from the reaction mixture, reducing purification costs and environmental impact. unive.it For the etherification steps, solid acid or base catalysts, such as modified aluminas or zeolites, are investigated for their potential in continuous flow reactors, which offer advantages in terms of throughput and process control over batch reactors. unive.itrsc.org The cost of the catalyst itself, including any precious metals or complex ligands, must be weighed against its activity, selectivity, and lifespan. mdpi.com For instance, while Lewis acid catalysts like FeCl₃ are inexpensive and readily available for alkylations, they can pose challenges in terms of waste disposal and reactor corrosion. europa.eu

Ultimately, the scalability of any synthetic route to this compound depends on achieving high conversion and selectivity under manageable reaction conditions (temperature, pressure) to minimize energy consumption and the formation of by-products. europa.eu Market analyses projecting demand for its end-products are also crucial for justifying the capital investment required for large-scale production facilities. prof-research.com

Table 1: Factors Influencing Economic Viability of this compound Production

| Factor | Description | Economic Impact |

|---|---|---|

| Raw Materials | Cost and availability of starting materials, such as catechol derivatives or lignin-derived monomers like 4-propylguaiacol. researchgate.netuantwerpen.be | Directly impacts the base cost of the final product. Bio-based feedstocks may offer a sustainable but potentially more variable cost alternative. |

| Catalyst System | Choice between homogeneous (e.g., mineral acids, Lewis acids) and heterogeneous catalysts (e.g., zeolites, modified oxides). unive.iteuropa.eu | Affects reaction rates, selectivity, and operational costs. Heterogeneous catalysts often simplify product purification and are favored for industrial continuous processes. unive.it |

| Process Type | Batch versus continuous flow processing. | Continuous processes generally offer better scalability, consistency, and lower operational costs for large-volume production. rsc.org |

| Reaction Conditions | Temperature, pressure, and solvent choice. | Milder conditions reduce energy costs and the need for specialized high-pressure equipment. Solvent choice impacts cost, safety, and waste disposal. mdpi.comresearchgate.net |

| Yield & Selectivity | Efficiency of the conversion to the desired product versus by-products. | Higher yields and selectivity directly increase output and reduce purification costs, significantly improving profitability. researchgate.net |

| Downstream Application | Value and market volume for end-products like fungicides and pharmaceuticals. chembk.comresearchgate.net | High-value applications can justify more complex and expensive synthetic routes. |

Mechanistic and Kinetic Investigations of this compound Formation

The formation of this compound predominantly involves the dialkylation of a catechol-like precursor followed by or preceded by the introduction of an amino group. The mechanistic and kinetic aspects of these transformations are critical for optimizing reaction efficiency.

The introduction of the two ethoxy groups onto the aromatic ring typically proceeds via O-alkylation of a 1,2-dihydroxybenzene (catechol) derivative. researchgate.net This transformation is a form of nucleophilic substitution, often following the Williamson ether synthesis model. The reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form a more nucleophilic phenoxide anion. This anion then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group to form the ether linkage.

The mechanism can be described in two steps:

Deprotonation: Ar(OH)₂ + 2 Base ⇌ Ar(O⁻)₂ + 2 Base-H⁺

Nucleophilic Attack: Ar(O⁻)₂ + 2 CH₃CH₂-L → Ar(OCH₂CH₃)₂ + 2 L⁻ (where L is a leaving group)

The kinetics of phenol (B47542) alkylation often follow a second-order rate law. sciforum.net A key challenge in the alkylation of phenols is the competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of ethylphenols), where the ethyl group attaches directly to the aromatic ring. nih.govacs.org O-alkylation is generally kinetically favored, while C-alkylation products can be formed through the intramolecular rearrangement of the initially formed phenyl ether, particularly under acidic conditions. acs.orgpnnl.gov The use of basic conditions favors O-alkylation. researchgate.net For catechols, regioselectivity is also a concern, aiming for dialkylation rather than monoalkylation. The relative rates of the first and second alkylation steps determine the distribution of mono- and di-ether products. researchgate.net

In some cases, the reaction can proceed through a nucleophilic aromatic substitution (SNAr) mechanism, especially if the aromatic ring is activated by electron-withdrawing groups and a suitable leaving group (like a halide) is present. researchgate.netresearchgate.net

While nucleophilic substitution is the primary pathway for forming the ether linkages, radical processes can be involved in other transformations related to aniline synthesis. The oxidation of anilines, for example, is known to proceed through radical intermediates. openaccessjournals.commdpi.com Chemical or electrochemical oxidation can lead to the formation of an aniline radical cation, which can then undergo further reactions. thieme-connect.com

Alternative synthetic strategies could involve radical-mediated C-N bond formation. For instance, methods have been developed for the conversion of phenol derivatives to anilines using N-centered radicals generated from hydroxamic acids. escholarship.org Another approach involves the photocatalytic dehydrogenation of an enamine intermediate, which proceeds through a radical cation. thieme-connect.com

Visible-light-mediated arylation of anilines with aryl halides can also occur via a radical mechanism involving a donor-acceptor complex between the reactants. acs.orgresearchgate.net Although not the standard route for this compound, these radical-based transformations highlight alternative mechanistic possibilities in aniline chemistry. In the context of this compound synthesis, unwanted side reactions could potentially be triggered by radical processes, especially if oxidative conditions are present or if certain catalysts are used. For instance, the oxidation of aniline derivatives can lead to the formation of dimeric products like azoxyarenes or other over-oxidized species. mdpi.com

The kinetic parameters of the synthesis of this compound are highly sensitive to reaction conditions such as temperature, catalyst type, and reactant concentrations.

Temperature: Increasing the reaction temperature generally increases the rate of reaction for both the O-alkylation and amination steps, in accordance with the Arrhenius equation. researchgate.net For example, in the etherification of phenols, higher temperatures lead to significantly higher conversion rates in shorter times. acs.org However, excessive temperatures can lead to undesirable side reactions, such as C-alkylation, rearrangement, or decomposition of reactants and products, thereby reducing selectivity. researchgate.net

Catalyst: The choice of catalyst is one of the most critical factors influencing reaction kinetics. In O-alkylation, basic catalysts (e.g., K₂CO₃, NaOH) are used to generate the nucleophilic phenoxide, and their concentration directly affects the rate of ether formation. mdpi.com Solid acid catalysts, such as zeolites or sulfated zirconia, can also be used for alkylation with alcohols, where their acidity is correlated with catalytic activity. researchgate.netunive.it The kinetic models for such heterogeneous systems can be complex, potentially involving Eley-Rideal or Langmuir-Hinshelwood mechanisms where the adsorption of reactants onto the catalyst surface is a key step. unive.it The presence of a catalyst can dramatically lower the activation energy of the reaction. researchgate.net

Concentration: The rate of reaction is also dependent on the concentration of the reactants. In the Williamson ether synthesis, the reaction is typically first order with respect to both the phenoxide and the alkylating agent. sciforum.net The initial concentrations of reagents can therefore be adjusted to control the reaction rate.

Table 2: Effect of Reaction Conditions on Phenol Alkylation Kinetics

| Parameter | General Effect | Kinetic Implication | Reference |

|---|---|---|---|

| Temperature | Rate increases with temperature. | Increases the rate constant (k) as described by the Arrhenius equation. Can affect selectivity if activation energies of competing reactions differ. | acs.org, researchgate.net |

| Catalyst Loading | Rate increases with catalyst amount up to a certain point. | For heterogeneous catalysts, the rate is often proportional to the amount of catalyst, assuming no mass transfer limitations. For homogeneous catalysts, concentration directly influences the rate. | unive.it, unive.it |

| Reactant Ratio | An excess of one reactant can drive the reaction to completion. | Can be used to maximize the conversion of the limiting reagent, following Le Chatelier's principle and rate law dependencies. | europa.eu |

| Agitation Speed | In heterogeneous systems, increased agitation can increase the rate. | Overcomes mass transfer limitations between phases, ensuring the intrinsic reaction kinetics are rate-limiting. | researchgate.net |

The solvent plays a crucial role in the kinetics and selectivity of the synthesis, particularly in the nucleophilic substitution steps. researchgate.net The ability of the solvent to solvate the reactants, intermediates, and transition states can dramatically alter the reaction pathway and rate.

For the O-alkylation step (Williamson synthesis), polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often effective. nih.gov These solvents are adept at solvating the counter-ion (e.g., K⁺ or Na⁺) of the phenoxide base, leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the rate of SN2 attack. nih.govdiva-portal.org

In contrast, protic solvents like water, methanol, or ethanol can form hydrogen bonds with the anionic nucleophile (phenoxide). researchgate.net This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for the reaction, which typically slows the rate compared to aprotic solvents. researchgate.net However, in some SNAr reactions, protic solvents can facilitate the departure of the leaving group. psu.edu

Table 3: Influence of Solvent Type on O-Alkylation Yield

| Solvent | Type | General Effect on Williamson Ether Synthesis | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Polar Aprotic | Good for stabilizing intermediates without strongly solvating the nucleophile. | ~52% | nih.gov, diva-portal.org |

| Dimethylformamide (DMF) | Polar Aprotic | Strongly solvates cations, enhancing nucleophilicity. Can sometimes lead to side reactions/decomposition if alkoxide is pre-formed. | ~40% | nih.gov, diva-portal.org |

| 1,4-Dioxane | Aprotic | Moderate polarity, often a suitable alternative to THF. | ~43% | nih.gov |

| Acetonitrile (MeCN) | Polar Aprotic | Can effectively accelerate SN2 reactions. | ~35% | nih.gov |

Note: Yields are based on a specific model reaction for 4-O-alkylation and serve for comparative purposes. Actual yields for this compound synthesis would depend on the specific substrates and conditions.

Chemical Reactivity and Advanced Reaction Mechanisms of 3,4 Diethoxyaniline

Oxidation Reactions of 3,4-Diethoxyaniline

The oxidation of aniline (B41778) and its derivatives is a fundamental process in synthetic chemistry, leading to a variety of valuable molecules and materials. researchgate.net The presence of two electron-donating ethoxy groups on the aromatic ring of this compound significantly influences its electronic properties, making it susceptible to oxidative transformations. researchgate.net

The oxidation of aniline derivatives can lead to the formation of quinone-like structures, typically quinone imines. mdpi.com For this compound, oxidation would likely proceed through the removal of an electron from the nitrogen atom to form a radical cation. Subsequent loss of another electron and protons can lead to a quinone-imine species.

These highly reactive intermediates are often not isolated but serve as precursors in further reactions. For instance, the electrochemical oxidation of N,N'-diphenyl-l,4-phenylenediamine (DPD), an aniline derivative, shows a two-step one-electron oxidation process. researchgate.net The first step forms a radical cation, and the second step converts it to a quinone-diimine structure. researchgate.net A similar pathway can be postulated for this compound, where the initial amine oxidation leads to a reactive quinone-imine that can participate in subsequent reactions, such as Michael additions with available nucleophiles. researchgate.net

Aniline and its derivatives are well-known monomers for oxidative polymerization, yielding conducting polymers like polyaniline (PANI). nih.gov This process is typically initiated by chemical or electrochemical oxidation. For this compound, the polymerization would be initiated by the formation of a radical cation through the oxidation of the amine group. researchgate.net

The propagation of the polymer chain occurs through the coupling of these radical cations. The most common coupling is a "head-to-tail" configuration, where the nitrogen atom of one monomer attacks the para-position of another monomer's aromatic ring. researchgate.net The presence of the ethoxy groups at the 3 and 4 positions would direct this coupling and influence the final structure and electronic properties of the resulting polymer, poly(this compound). The reaction generally proceeds through the following stages:

Initiation: Oxidation of the monomer to a radical cation.

Propagation: Coupling of radical cations to form dimers, oligomers, and finally the polymer chain.

Termination: Depletion of the monomer or oxidant, or side reactions that cap the growing chain.

The entire process involves the abstraction of two protons per monomer unit to form the covalent bonds of the polymer backbone. researchgate.net

The electrochemical oxidation of aniline derivatives has been extensively studied as it provides a controlled method for generating reactive intermediates and synthesizing polymers. researchgate.net The mechanism typically begins with a one-electron transfer from the aniline molecule at the electrode surface to form a radical cation. researchgate.net

This radical cation is the key intermediate that dictates the subsequent reaction pathways. Depending on the reaction conditions (solvent, pH, electrode potential), the radical cation can undergo:

Dimerization: Two radical cations can couple to form a dimer, which is often the initial step in polymerization. mdpi.com

Reaction with Nucleophiles: The radical cation or its further oxidized form (dication or quinone-imine) can react with nucleophiles present in the solution. researchgate.net

Proton Loss: The radical cation can lose a proton to form a neutral radical, which can then be further oxidized.

The oxidation potential of aniline derivatives is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy groups in this compound, lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline.

| Aniline Derivative | Oxidation Potential (V vs. SCE) | Reference |

|---|---|---|

| Triphenylamine | 0.92 | researchgate.net |

| Tris(4-bromophenyl)amine | 1.05 | researchgate.netmdpi.com |

| N-Ethyl-S-(2-nitrophenyl)thiohydroxylamine | 0.69 | mdpi.com |

| Benzylamine (catalyzed) | 0.99 | mdpi.com |

Reduction Reactions of this compound

While oxidation reactions of anilines are more common, reduction reactions can also be performed, typically involving the hydrogenation of the aromatic ring.

The reduction of this compound primarily involves the saturation of the benzene (B151609) ring to yield the corresponding cycloaliphatic amine. This reaction converts the aromatic amine into a cyclohexylamine (B46788) derivative, specifically 3,4-diethoxycyclohexylamine. This transformation significantly alters the chemical properties of the molecule, changing it from a planar, aromatic system to a three-dimensional, saturated cyclic structure. The basicity of the amine group also increases upon reduction of the aromatic ring.

The reduction of the aromatic ring of an aniline derivative requires specific and potent catalytic systems due to the high stability of the benzene ring. Catalytic hydrogenation is the most common method employed for this transformation. This process involves the use of hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Common catalysts for this type of reduction include:

Rhodium (Rh): Often supported on carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃), rhodium is one of the most effective catalysts for the hydrogenation of aromatic rings.

Ruthenium (Ru): Ruthenium catalysts are also highly active for this transformation.

Raney Nickel (Ra-Ni): While more commonly used for the reduction of nitro groups, Raney Nickel can hydrogenate aromatic rings under harsh conditions of high temperature and pressure. google.com

Platinum (Pt): Platinum-based catalysts, such as platinum oxide (PtO₂), can also be used, though they may sometimes be less selective. google.com

The reaction conditions are typically demanding, requiring elevated temperatures (80-150 °C) and high hydrogen pressures (0.5-1.5 MPa or higher) to overcome the aromatic stabilization energy. google.comgoogle.com The choice of solvent and the presence of inhibitors can also influence the reaction's efficiency and selectivity, for instance, to prevent side reactions like dehalogenation in halogenated anilines. google.com

| Catalyst System | Typical Substrate | Product | General Conditions |

|---|---|---|---|

| Raney-Ni with Dechlorination Inhibitor | 3,4-Dichloronitrobenzene | 3,4-Dichloroaniline (B118046) | 80-120 °C, 0.5-1.5 MPa H₂ |

| Platinum (Pt) with Morpholine | 3,4-Dichloro-1-nitrobenzene | 3,4-Dichloroaniline | ~100 °C, ~3.4 MPa H₂ |

| Rhodium on Alumina (Rh/Al₂O₃) | Aromatic Rings (e.g., Aniline) | Cyclohexylamine | Moderate to high pressure and temperature |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Nitroanilines | Phenylenediamines | Aqueous medium, with NaBH₄ |

Nucleophilic Substitution Reactions Involving Ethoxy Groups

Direct nucleophilic substitution of the ethoxy groups on the this compound ring is a chemically challenging process. The carbon of the aromatic ring and the oxygen of the ethoxy group form a strong bond. Furthermore, the ethoxide ion (CH₃CH₂O⁻) is a poor leaving group due to its strong basicity, making such substitutions thermodynamically unfavorable under standard conditions. Cleavage of the ether bond would necessitate harsh reaction conditions or the conversion of the ethoxy group into a more effective leaving group, for instance, through protonation with a strong acid. However, these conditions would likely lead to undesired side reactions, such as the protonation of the highly basic amino group, which deactivates the ring towards other transformations. Consequently, reactions targeting the direct replacement of the ethoxy groups are not a common synthetic strategy for the functionalization of this compound.

Further Functionalization and Derivatization Strategies

The reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the high electron density of the aromatic ring. These features allow for a variety of functionalization and derivatization reactions.

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of an amide. For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640) yields N-(3,4-diethoxyphenyl)acetamide. This transformation is often employed as a protective strategy in multi-step syntheses. pearson.com The conversion of the highly activating amino group into a moderately activating acetamido group prevents over-reaction in subsequent electrophilic aromatic substitution steps and mitigates unwanted oxidation. pearson.com The reaction proceeds via nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. youtube.comyoutube.com

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

|---|---|---|

| This compound | R-COCl (Acyl Chloride) or (RCO)₂O (Acid Anhydride) | N-(3,4-diethoxyphenyl)amide |

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. libretexts.orgyoutube.com The resulting intermediate, a carbinolamine, then undergoes dehydration to yield the C=N double bond of the imine. libretexts.orgyoutube.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com The formation of imines is a crucial step in various synthetic pathways, including the synthesis of heterocyclic compounds and in reductive amination processes. youtube.com

| Reactant 1 | Reactant 2 (Carbonyl) | Conditions | Product Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Weak Acid Catalyst (e.g., pH ~5) | Imine (Schiff Base) |

The primary aromatic amino group of this compound can be converted into a diazonium group (-N₂⁺). This process, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgbyjus.comscienceinfo.com The resulting 3,4-diethoxybenzenediazonium salt is a valuable synthetic intermediate because the dinitrogen moiety is an excellent leaving group (N₂ gas). organic-chemistry.org This allows for its replacement by a wide array of nucleophiles in what are known as diazonium replacement reactions. organic-chemistry.orgunacademy.com

Key transformations include:

Sandmeyer Reaction : The diazonium group is replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction : Treatment with fluoroboric acid (HBF₄) followed by heating replaces the diazonium group with fluorine (-F).

Hydrolysis : Gently warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group (-OH), yielding 3,4-diethoxyphenol.

| Reaction Name | Reagent(s) | Substituent Introduced |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |

| Hydrolysis | H₂O, Heat | -OH |

Stereochemical and Regiochemical Considerations in Reactions

In reactions involving this compound, particularly electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.orgchemistrytalk.org Stereochemical considerations are generally not a factor unless chiral reagents are used or a new stereocenter is formed.

The key factors influencing regioselectivity are:

Amino Group (-NH₂) : This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.orgorganicchemistrytutor.combyjus.com It directs incoming electrophiles to positions 2 and 5.

Ethoxy Groups (-OCH₂CH₃) : These are also activating, ortho-, para-directing groups for the same resonance-based reasons. libretexts.orgorganicchemistrytutor.com The ethoxy at C-3 directs to positions 2 and 6, while the ethoxy at C-4 directs to positions 5.

The directing effects of the three substituents are cooperative, strongly activating the same positions on the ring. libretexts.org

Position 2 : Activated by being ortho to both the -NH₂ group and the C-3 ethoxy group.

Position 5 : Activated by being para to the -NH₂ group and ortho to the C-4 ethoxy group.

Position 6 : Activated by being ortho to the -NH₂ group and meta to the C-4 ethoxy group (less activated than 2 and 5).

Therefore, incoming electrophiles will preferentially substitute at positions 2 and 5. Steric hindrance may play a role in the distribution of the final products. Position 2 is flanked by two substituents, which might sterically hinder the approach of a bulky electrophile, potentially favoring substitution at the less crowded position 5.

Advanced Spectroscopic and Analytical Characterization of 3,4 Diethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 3,4-Diethoxyaniline provides a wealth of information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the signals for this compound would be expected in specific regions. nih.gov The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the protons of the ethoxy groups and the amine group appear more upfield.

The chemical shifts (δ) are influenced by the electron density around the protons. The ethoxy groups (-OCH₂CH₃) will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The amino (-NH₂) protons often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The protons on the aromatic ring will show a distinct splitting pattern based on their positions relative to the amino and ethoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.10-6.60 | Multiplet | ~2-8 |

| -NH₂ | ~3.54 | Broad Singlet | N/A |

| -OCH₂CH₃ | ~3.80-4.10 | Quartet | ~7 |

This table is based on general principles of NMR spectroscopy and data from similar compounds. Actual values may vary based on experimental conditions.

Beyond one-dimensional ¹H NMR, a variety of advanced NMR techniques are employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives of this compound. researchgate.net These two-dimensional (2D) NMR experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within a molecule. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the methylene and methyl protons of the ethoxy groups. iisc.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. researchgate.netyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. nptel.ac.in

These advanced methods, often used in combination, allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a definitive structural confirmation of this compound and its derivatives. nptel.ac.inmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wisdomlib.org

The Fourier Transform Infrared (FTIR) spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-O (ether) | Asymmetric & Symmetric Stretching | 1000-1300 |

This table is based on general principles of IR spectroscopy. Actual values may vary based on the physical state of the sample. nist.gov

The presence of sharp peaks in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group. alfredstate.edu The absorptions for aromatic and aliphatic C-H stretching are also clearly distinguishable. spectroscopyonline.com The C-O stretching of the ethoxy groups gives rise to strong bands in the 1000-1300 cm⁻¹ range. myfoodresearch.com

Each absorption band in the IR spectrum can be assigned to a specific molecular vibration. researchgate.net For a polyatomic molecule like this compound, there are numerous possible vibrational modes, including stretching, bending, rocking, wagging, and twisting. libretexts.org

N-H Stretching: The primary amine group exhibits both symmetric and asymmetric stretching modes, resulting in two distinct peaks.

C-H Stretching: The aromatic C-H bonds have stretching vibrations at slightly higher wavenumbers than the aliphatic C-H bonds of the ethoxy groups.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a set of sharp bands in the 1500-1600 cm⁻¹ region.

C-O Stretching: The aryl alkyl ether linkages show strong characteristic asymmetric and symmetric C-O-C stretching bands.

Bending Vibrations: The fingerprint region is rich with various bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, CH₃, and N-H groups, as well as out-of-plane bending of the aromatic C-H bonds. These create a unique pattern that is highly specific to the molecule. libretexts.orgscirp.org

Detailed analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these vibrational modes, providing a comprehensive understanding of the molecule's vibrational properties. scirp.orgscienceasia.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. nist.gov

For this compound (C₁₀H₁₅NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (181.23 g/mol ). nist.gov The high-resolution mass spectrum would show the exact mass of the molecular ion, confirming the elemental composition. nih.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of ethyl or ethoxy groups.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Lost Neutral Fragment |

|---|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺ | (Molecular Ion) |

| 152 | [M - C₂H₅]⁺ | Ethyl radical |

| 136 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 123 | [M - 2(C₂H₅)]⁺ | Two ethyl radicals |

This table represents plausible fragmentation patterns. The relative intensities of the peaks depend on the ionization method and energy.

The analysis of these fragment ions allows for the confirmation of the presence of the two ethoxy groups and the aniline (B41778) core, thus corroborating the structure determined by NMR and IR spectroscopy.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. savemyexams.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy, often to four or more decimal places. savemyexams.comlibretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.comlibretexts.org

For this compound, with a chemical formula of C₁₀H₁₅NO₂, the theoretical exact mass can be calculated using the precise masses of its constituent isotopes. nist.gov By comparing this theoretical value with the experimentally determined m/z value from the HRMS instrument, the molecular formula can be confidently confirmed. savemyexams.com This level of accuracy is essential for distinguishing this compound from other potential isomers or compounds with similar integer masses. bioanalysis-zone.com

Table 1: Theoretical vs. Experimental Mass for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Theoretical Exact Mass | 181.1103 g/mol |

| Experimentally Determined m/z | Value would be obtained from HRMS analysis |

Note: The experimental value is instrument-dependent and would be determined during analysis.

Fragmentation Pattern Analysis

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the parent molecule, creating a unique pattern of fragment ions. libretexts.org The analysis of this fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. slideshare.net When this compound is subjected to ionization in a mass spectrometer, the molecular ion (M⁺) is formed. This high-energy ion can then break apart in predictable ways, governed by the stability of the resulting fragments. libretexts.orgslideshare.net

Common fragmentation pathways for ethers and anilines can be anticipated. For this compound, the cleavage of the ethyl groups from the ether linkages is a likely fragmentation route. The loss of a C₂H₅ radical would result in a significant fragment ion. Further fragmentation could involve the loss of the second ethoxy group or cleavage of the aromatic ring. The relative abundance of these fragment ions is influenced by their stability. libretexts.org A patent application has mentioned the MS fragmentation pattern for this compound. googleapis.com

Table 2: Predicted Fragmentation Ions of this compound

| Fragment | Predicted m/z | Possible Origin |

| [M-C₂H₅]⁺ | 152 | Loss of an ethyl radical |

| [M-OC₂H₅]⁺ | 136 | Loss of an ethoxy radical |

| [M-2(C₂H₅)]⁺ | 123 | Loss of both ethyl groups |

Note: These are predicted fragmentation patterns. Actual fragmentation would be confirmed by experimental data.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities or other components in a mixture. organomation.com Both gas and liquid chromatography are powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like aniline derivatives. epa.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. organomation.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. epa.gov

For the purity assessment of this compound, a GC analysis would reveal the presence of any volatile impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification. epa.gov The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. bibliotekanauki.pl A flame ionization detector (FID) is commonly used for the analysis of organic compounds like 3,4-dihydroxyphenylethyleneglycol, a related compound. nih.gov

Table 3: Typical Gas Chromatography Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary column (e.g., SE-54) epa.gov |

| Carrier Gas | Helium or Nitrogen epa.govbibliotekanauki.pl |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature epa.govbibliotekanauki.pl |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govmdpi.com |

| Injection Mode | Split/Splitless epa.gov |

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile for GC. sigmaaldrich.commdpi.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is achieved based on the different interactions of the analytes with the stationary phase. sigmaaldrich.com

For this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The addition of ion-pairing agents to the mobile phase can sometimes improve the separation of charged analytes. chromatographyonline.com The purity of this compound can be determined by the presence of a single major peak in the chromatogram, with the peak area corresponding to its concentration. LC can also be coupled with a mass spectrometer (LC-MS) for simultaneous separation and mass identification. sigmaaldrich.com

Table 4: Typical Liquid Chromatography Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 column sielc.com |

| Mobile Phase | Acetonitrile/Water gradient sielc.com |

| Additives | Formic acid or trifluoroacetic acid to improve peak shape sielc.comchromatographyonline.com |

| Detector | UV-Vis or Mass Spectrometer (MS) sigmaaldrich.com |

| Flow Rate | Typical flow rates are in the range of 0.5 - 2.0 mL/min |

Electrochemical Characterization

Electrochemical techniques are employed to study the redox properties of this compound and its derivatives. These methods provide insights into the electron transfer processes and the stability of the resulting species.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the oxidation and reduction processes of a substance. jh.edulibretexts.org The method involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. libretexts.orguni-due.de The resulting plot of current versus potential is known as a cyclic voltammogram. jh.edu

For this compound, CV can be used to determine its oxidation potential. The aniline group is susceptible to oxidation, and the presence of electron-donating ethoxy groups on the aromatic ring is expected to influence this potential. The voltammogram would show an anodic peak corresponding to the oxidation of the aniline moiety. By reversing the potential scan, the reversibility of this oxidation process can be assessed by the presence of a corresponding cathodic peak. jh.edu The stability of the oxidized species and the kinetics of the electron transfer can also be inferred from the shape and characteristics of the voltammogram. nih.gov

Table 5: Key Parameters Obtained from Cyclic Voltammetry

| Parameter | Description |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current occurs. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current occurs. |

| Anodic Peak Current (Ipa) | The magnitude of the current at the anodic peak. |

| Cathodic Peak Current (Ipc) | The magnitude of the current at the cathodic peak. |

| Half-wave Potential (E₁/₂) | The average of the anodic and cathodic peak potentials, providing a measure of the formal redox potential. uni-due.de |

Investigation of Redox Behavior and Oxidation Mechanisms

The redox behavior of aniline and its derivatives is a critical aspect of their chemistry, influencing their reaction pathways and potential applications. Redox reactions involve the change in the oxidation states of reactants, with oxidation being the loss of electrons and reduction being the gain of electrons. wikipedia.org For aniline derivatives, the abstraction of an electron to form a cation radical is a significant step in their reactivity. researchgate.net The investigation of these processes is often carried out using electrochemical techniques like cyclic voltammetry (CV), which can elucidate the mechanisms of electron transfer and the stability of intermediates. rsc.orgeurjchem.com

The oxidation of aniline derivatives can be influenced by various factors, including the substituents on the aromatic ring and the pH of the medium. eurjchem.com In the case of this compound, the electron-donating nature of the two ethoxy groups at the meta and para positions significantly affects its oxidation potential and the subsequent reaction pathways. The oxidation process for substituted anilines can lead to the formation of intermediates such as quinone derivatives. For instance, the electrochemical oxidation of 2,5-Diethoxy-4-morpholinoaniline, a structurally related compound, yields a p-quinonediimine intermediate through a two-electron transfer mechanism. This intermediate is often unstable and can participate in further reactions.

The oxidation of this compound can be achieved using both chemical oxidizing agents, such as potassium permanganate (B83412) and hydrogen peroxide , and enzymatic systems. Laccases and peroxidases can mediate the oxidation of aniline derivatives, forming radical intermediates that subsequently couple to produce dimeric, oligomeric, and polymeric products. google.com This process is fundamental in applications like enzymatic textile dyeing. google.com

Studies on various aniline derivatives have shown that the oxidation mechanism is sensitive to environmental conditions. For example, the electrochemical reduction of N-phenyl-4-nitrobenzenesulphonamide, an aniline derivative, proceeds via a single four-electron step in acidic to neutral conditions (pH < 10), while two distinct reduction steps are observed at higher pH levels (pH > 11). scielo.br Similarly, investigations into the redox behavior of hydroxamic acids and their iron complexes show that the redox potential shifts to less positive values as the pH increases, indicating that oxidation is facilitated in more basic media. eurjchem.com This pH dependence is a common feature in the electrochemistry of anilines, where protonation steps can precede electron transfer. scielo.br

Correlation of Electrochemical Properties with Reactivity

The electrochemical properties of a compound, such as its oxidation potential, are intrinsically linked to its chemical reactivity. researchgate.netechemcom.com For aniline derivatives, this correlation is particularly evident, as the ease of removing an electron (measured by the oxidation potential) dictates their susceptibility to electrophilic attack and their behavior in polymerization and coupling reactions. iaea.orgresearchgate.net

The electronic nature of substituents on the aniline ring plays a paramount role in determining both electrochemical behavior and reactivity. afit.edu Electron-donating groups, like the ethoxy groups in this compound, increase the electron density on the aromatic ring. This enhanced electron density generally leads to a lower oxidation potential, making the molecule easier to oxidize. researchgate.net Conversely, electron-withdrawing groups stabilize the highest occupied molecular orbital (HOMO), resulting in higher oxidation potentials. rsc.org This relationship has been systematically studied and can be correlated with parameters like the Hammett constants, which quantify the electron-donating or electron-withdrawing ability of substituents. researchgate.netafit.edu Theoretical studies using quantum-chemical calculations have successfully established linear relationships between reaction Gibbs free energies for oxidation and experimental oxidation potentials for a wide range of aniline derivatives. researchgate.net

This correlation has practical implications for predicting the reactivity of these compounds. A lower oxidation potential suggests higher reactivity in oxidative processes. For example, in the synthesis of polymers or in coupling reactions, aniline derivatives with lower oxidation potentials will typically react more readily. researchgate.net The study of phenothiazine (B1677639) derivatives, which share structural motifs with some complex aniline derivatives, shows that changes in the oxidation state of atoms within the molecule lead to predictable shifts in oxidation potentials and reactivity. rsc.orgrsc.org

The interplay between molecular structure, electronic properties, and electrochemical activity is a key area of research. echemcom.comiaea.org Understanding these correlations allows for the rational design of molecules with specific redox properties for various applications, from electrocatalysis to the development of new pharmaceutical precursors. iaea.orgresearchgate.net For instance, the electrochemical synthesis of sulfonamide derivatives can be achieved through the oxidation-driven Michael-type addition reactions of morpholinoaniline compounds. The efficiency and selectivity of such reactions are directly related to the electrochemical properties of the aniline starting material.

Table 1: Correlation of Substituent Effects on Aniline Properties

| Property | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups | Reference |

|---|---|---|---|

| Oxidation Potential | Decreases (easier to oxidize) | Increases (harder to oxidize) | rsc.org |

| pKa of Amino Group | Increases (more basic) | Decreases (less basic) | afit.edu |

| Reactivity in Oxidation | Increases | Decreases | iaea.org |

| HOMO Energy Level | Increases (less stable) | Decreases (more stable) | rsc.org |

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the physical properties of chemical compounds, including their melting point, phase transitions, and thermal stability. qualitest.aeresearchgate.net Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. qualitest.ae A DSC measurement produces a thermogram, which is a plot of heat flow versus temperature, revealing thermal events like melting, crystallization, and glass transitions. qualitest.aeperkinelmer.com.ar

For a crystalline solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak maximum occurs is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. This data is crucial for purity assessment and for understanding the physical state of the compound under different temperature conditions. While a specific DSC thermogram for this compound is not detailed in the provided search results, the technique is mentioned in the context of analyzing its derivatives.

The heating rate is a critical parameter in DSC analysis, as it can affect the peak temperature and shape, especially for processes that are kinetically controlled, such as decomposition. nist.gov In pharmaceutical development, DSC is a key tool for studying polymorphism (the existence of different crystalline forms), drug-excipient compatibility, and the stability of amorphous solids. qualitest.ae

The thermal stability of a compound can also be assessed using techniques like Thermogravimetric Analysis (TGA), often coupled with DSC. TGA measures the change in mass of a sample as a function of temperature, indicating when decomposition or volatilization occurs. For aniline derivatives, thermal stability can be influenced by the nature of the substituents. Studies on ferrocene-functionalized phenothiazine derivatives have shown that the thermal stability can vary significantly depending on the substitution pattern and the oxidation state of atoms within the molecule. rsc.org

Table 2: Principles of Differential Scanning Calorimetry (DSC)

| Feature | Description | Reference |

|---|---|---|

| Principle | Measures the difference in heat flow between a sample and a reference as a function of a controlled temperature program. | qualitest.ae |

| Output (Thermogram) | A graph of heat flow versus temperature. | qualitest.ae |

| Endothermic Events | Processes that absorb heat (e.g., melting, boiling, sublimation, glass transition). Shown as peaks or shifts in the baseline. | perkinelmer.com.ar |

| Exothermic Events | Processes that release heat (e.g., crystallization, oxidation, decomposition). Shown as peaks in the opposite direction to endotherms. | perkinelmer.com.ar |

| Applications | Determination of melting point, enthalpy of fusion, glass transition temperature, crystallization behavior, purity, and thermal stability. | qualitest.aeresearchgate.net |

Polymerization Research Involving 3,4 Diethoxyaniline

Synthesis of Conductive Polymers

The synthesis of conductive polymers from 3,4-diethoxyaniline typically follows the established methods for producing polyaniline and its derivatives. The most common approach is oxidative polymerization. google.com In this process, the monomer, this compound, is oxidized in an acidic aqueous solution. An oxidizing agent, such as ammonium (B1175870) persulfate, is introduced to initiate the reaction. google.comencyclopedia.pub The oxidant facilitates the formation of radical cations from the monomer, which then propagate to form polymer chains.

The general steps for the chemical synthesis of poly(this compound) are:

Initiation: The oxidant abstracts an electron from the aniline (B41778) monomer to form a radical cation. youtube.com

Propagation: The radical cation reacts with a neutral monomer, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination: The reaction ceases when growing chains react with each other or with other species in the solution. stanford.edu

The presence of a protonic acid is crucial as it acts as a dopant, protonating the polymer backbone and rendering the final material electrically conductive. google.com Alternative synthesis methods, such as electrochemical polymerization, can also be employed, where the monomer is polymerized directly onto an electrode surface by applying an electrical potential. frontiersin.org

Impact of this compound as a Monomer on Polymer Characteristics

The inclusion of this compound as a monomer significantly influences the final properties of the polymer due to the electronic and steric nature of the ethoxy groups. rsc.org

The two ethoxy (-OCH2CH3) groups attached to the aromatic ring at the 3 and 4 positions have a profound impact on the polymerization process and the resulting polymer's characteristics. These effects can be categorized as electronic and steric.

Electronic Effects : The ethoxy groups are electron-donating. rsc.org This increased electron density on the aromatic ring generally makes the monomer easier to oxidize compared to unsubstituted aniline. However, this electronic effect is often overshadowed by steric factors.

Steric Effects : Steric hindrance is a major consequence of the bulky diethoxy substituents. wikipedia.org These groups can disrupt the planarity of the polymer backbone, which is essential for the effective overlap of π-orbitals required for high electrical conductivity. rsc.org The decrease in conductivity due to alkyl or alkoxy groups is often attributed more to this steric effect than to electronic influences. rsc.org This disruption can also decrease the basicity of the nitrogen atoms, potentially leading to lower doping levels. rsc.org

The interplay of these effects dictates the final properties of the polymer. While the electron-donating nature might be beneficial for initiating polymerization, the steric bulk is often the dominant factor determining the ultimate electrical and structural properties. rsc.org

The morphology and electrical conductivity of polymers derived from this compound are direct consequences of the monomer's structure. The morphology of polyaniline and its derivatives typically consists of granular or nanofibrous structures embedded within a host matrix. researchgate.netscielo.br The presence of the bulky diethoxy groups can influence the packing of polymer chains, leading to a more amorphous structure compared to the semi-crystalline nature of unsubstituted polyaniline.

The electrical conductivity is significantly affected. Due to the steric hindrance from the diethoxy groups disrupting π-orbital conjugation along the polymer chain, the conductivity of poly(this compound) is expected to be lower than that of polyaniline. rsc.org This trend is observed across various substituted polyanilines where bulky groups impede charge carrier mobility. rsc.org

Table 1: Comparison of Expected Electrical Properties of Substituted Polyanilines This table illustrates the general impact of substituents on conductivity, providing context for the expected properties of Poly(this compound).

| Polymer | Substituent Type | Expected Primary Effect | Expected Relative Conductivity |

|---|---|---|---|

| Polyaniline | None | High chain planarity and conjugation | High |

| Poly(o-ethylaniline) | Electron-donating, Steric | Steric hindrance disrupts planarity | Lower than Polyaniline |

| Poly(this compound) | Electron-donating, Significant Steric Hindrance | Steric hindrance from two groups severely disrupts planarity | Significantly Lower than Polyaniline |

Copolymerization Studies

Copolymerization offers a strategy to tailor polymer properties by combining two or more different monomers. chandra-asri.com this compound can be copolymerized with other monomers, such as aniline, pyrrole, or 3,4-ethylenedioxythiophene (B145204) (EDOT), to create materials with intermediate or enhanced properties. researchgate.netresearchgate.net

The structure of the resulting copolymer is determined by the reactivity ratios (r1 and r2) of the comonomers, as described by the copolymer equation. open.edu

d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

Here, [M1] and [M2] are the concentrations of the two monomers. The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1) or the other monomer (r < 1). open.edu

If r1 and r2 ≈ 0 , an alternating copolymer is favored.

If r1 and r2 ≈ 1 , a random or ideal copolymer is formed. open.edu

If r1 > 1 and r2 < 1 (or vice versa), block-like structures may form. open.edu

By selecting a comonomer and controlling the reaction conditions, copolymers can be designed to balance properties like conductivity, solubility, and processability. For example, copolymerizing this compound with aniline could potentially improve solubility while modulating conductivity.

Table 2: Hypothetical Reactivity Ratios and Resulting Copolymer Structures This table uses data for illustrative purposes based on known free radical copolymerizations to demonstrate the concept.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Likely Copolymer Structure |

|---|---|---|---|---|

| This compound | Aniline | 0.8 | 1.1 | Random/Ideal |

| This compound | Styrene | 0.05 | 0.45 | Tending towards Alternating |

Advanced Polymerization Mechanisms and Kinetics

Under steady-state assumptions, where the rate of radical formation equals the rate of termination, the rate of polymerization can be expressed as: youtube.com

Rp = kp * [M] * ( (f * kd * [I]) / kt )^0.5

Where:

kp is the rate constant for propagation.

[M] is the monomer concentration.

f is the initiator efficiency.

kd is the rate constant for initiator decomposition.

[I] is the initiator concentration.

kt is the rate constant for termination.

This relationship shows that the polymerization rate is proportional to the monomer concentration and the square root of the initiator concentration. youtube.com Kinetic studies are crucial for controlling the molecular weight and the distribution of chain lengths, which in turn dictate the physical and mechanical properties of the final polymer. primescholars.com The kinetics of this compound polymerization would be influenced by the diethoxy substituents, which affect the reactivity of the monomer and the stability of the propagating radical species.

Computational Chemistry and Theoretical Studies of 3,4 Diethoxyaniline

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of chemical compounds from a theoretical standpoint. For 3,4-Diethoxyaniline, these methods offer insights into its electronic structure, potential energy surfaces, and interactions, complementing experimental data.

Biological Interactions and Mechanisms of Action of 3,4 Diethoxyaniline and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 3,4-Diethoxyaniline have demonstrated notable antimicrobial properties. These compounds have been evaluated against a variety of pathogenic bacteria, showing potential for the development of new antimicrobial agents.

Bactericidal Efficacy against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)

Studies have shown that derivatives of this compound exhibit significant bactericidal efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain novel dihydropyrimidine (B8664642) derivatives have been evaluated for their antimicrobial activity against common pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov Significant inhibitory activity was observed, with minimum inhibitory concentrations (MIC) as low as 32 and 64 μg/ml. nih.gov In these studies, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) were identified as some of the most susceptible pathogens. nih.gov The highest inhibitory activity was often observed against Gram-negative microorganisms. nih.govnih.gov

Thiadiazole derivatives, another class of compounds that can be synthesized from aniline (B41778) precursors, have also shown potent antibacterial activity. kuey.net Some of these derivatives are effective against a broad spectrum of bacteria, including strains that have developed resistance to existing antibiotics. kuey.net For example, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated excellent antibacterial activity against S. aureus and even methicillin-resistant S. aureus (MRSA) strains. mdpi.com

| Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Dihydropyrimidine | Escherichia coli | 32, 64 μg/ml | nih.gov |

| Dihydropyrimidine | Staphylococcus aureus | 32, 64 μg/ml | nih.gov |

| 1,3,4-Oxadiazole | Staphylococcus aureus | 1–2 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole | Methicillin-resistant S. aureus (MRSA) | 0.25–1 µg/mL | mdpi.com |

Mechanisms of Inhibition of Bacterial Metabolic Pathways

The antimicrobial action of this compound derivatives is attributed to their ability to interfere with essential bacterial metabolic pathways. While the precise mechanisms can vary depending on the specific derivative, several key modes of action have been identified.

One common mechanism involves the inhibition of crucial enzymes necessary for bacterial survival. openstax.orgnih.gov For example, some antibacterial drugs work by inhibiting enzymes involved in cell wall biosynthesis, leading to cell lysis. nih.gov Others target enzymes essential for protein synthesis by binding to ribosomal subunits and disrupting the translation process. openstax.org

Another mechanism is the disruption of the bacterial membrane's integrity. reactgroup.org Changes in the membrane's permeability can prevent the uptake of essential nutrients or lead to the leakage of cellular contents. reactgroup.org Some derivatives may also function as antimetabolites, interfering with the synthesis of essential molecules like folic acid. openstax.orgnih.gov The lipophilic character of some of these compounds is thought to contribute to their ability to cross bacterial cell membranes and exert their inhibitory effects. nih.gov

Antioxidant Properties and Radical Scavenging Capabilities